molecular formula C21H16ClN3OS B2568607 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-15-8

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2568607
CAS No.: 942003-15-8
M. Wt: 393.89
InChI Key: HILBEIAMZKFJRH-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the benzothiazole class This compound is characterized by the presence of a benzothiazole ring, a chlorinated benzene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a chlorinated benzene derivative under acidic conditions.

    Coupling with Pyridine: The benzothiazole derivative is then coupled with a pyridine moiety through a nucleophilic substitution reaction.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of a benzothiazole ring, a chlorinated benzene ring, and a pyridine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H16_{16}ClN3_{3}OS
  • Molecular Weight : 393.9 g/mol
  • CAS Number : 941878-41-7

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. This inhibition leads to a decrease in the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been shown to selectively inhibit the activity of certain kinases associated with cancer progression, which could lead to its use as a potential therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate COX enzyme activity. Studies have shown that it can significantly reduce inflammation markers in animal models, suggesting its potential for treating inflammatory diseases such as arthritis and other chronic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable bioavailability characteristics. The compound demonstrates adequate absorption and distribution in biological systems, which is essential for its therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers in animal models

Case Study: Anticancer Efficacy

In a recent study, this compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILBEIAMZKFJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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